Squalamine lactate hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

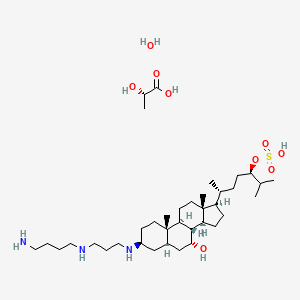

Squalamine lactate hydrate is a naturally occurring aminosterol compound originally isolated from the liver of the dogfish shark, Squalus acanthias. It is known for its broad-spectrum antimicrobial properties and has shown potential in various therapeutic applications, including antibacterial, antiviral, and antiangiogenic activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of squalamine lactate hydrate typically involves the modification of cholic acid scaffolds. The process includes several key steps:

Preparation of the Steroid Backbone: This involves modifying cholic acid to form the steroid structure.

Formation of the Spermidine Fragment: This step involves synthesizing the polyamine fragment.

Unblocking Protective Groups: Various protective groups used during synthesis are removed.

Sulfation at the C24 Position: The final step involves sulfating the C24 position to complete the synthesis.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, ensuring that the compound meets pharmaceutical standards for clinical use .

Chemical Reactions Analysis

Types of Reactions: Squalamine lactate hydrate undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products .

Scientific Research Applications

Squalamine lactate hydrate has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying aminosterol chemistry and its derivatives.

Biology: It is studied for its role in cellular processes and membrane interactions.

Medicine: It has shown promise in treating bacterial infections, viral infections, and cancer.

Industry: It is explored for its potential in developing new antimicrobial agents and drug delivery systems.

Mechanism of Action

Squalamine lactate hydrate exerts its effects through several mechanisms:

Antimicrobial Activity: It disrupts the integrity of bacterial membranes by interacting with negatively charged phosphate groups, leading to cell death.

Antiangiogenic Activity: It inhibits the formation of new blood vessels by blocking vascular endothelial growth factor (VEGF)-induced endothelial tube formation.

Antiviral Activity: It binds to the cytoplasmic surface of the plasma membrane, displacing proteins and inhibiting viral replication.

Comparison with Similar Compounds

Squalamine lactate hydrate is unique among aminosterols due to its broad-spectrum activity and multiple therapeutic applications. Similar compounds include:

Trodusquemine: Known for its anti-obesity and neuroprotective properties.

Ceragenins: Synthetic analogs with potent antimicrobial activity.

Claramine: Another aminosterol with similar antibacterial properties.

These compounds share structural similarities but differ in their specific biological activities and therapeutic potential.

Properties

Molecular Formula |

C37H73N3O9S |

|---|---|

Molecular Weight |

736.1 g/mol |

IUPAC Name |

[(3R,6R)-6-[(3S,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-(4-aminobutylamino)propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate;(2S)-2-hydroxypropanoic acid;hydrate |

InChI |

InChI=1S/C34H65N3O5S.C3H6O3.H2O/c1-23(2)31(42-43(39,40)41)12-9-24(3)27-10-11-28-32-29(14-16-34(27,28)5)33(4)15-13-26(21-25(33)22-30(32)38)37-20-8-19-36-18-7-6-17-35;1-2(4)3(5)6;/h23-32,36-38H,6-22,35H2,1-5H3,(H,39,40,41);2,4H,1H3,(H,5,6);1H2/t24-,25-,26+,27-,28+,29+,30-,31-,32+,33+,34-;2-;/m10./s1 |

InChI Key |

ZPYIELFRIYUVQP-BHBJEIPNSA-N |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)C)OS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@@H](C4)NCCCNCCCCN)C)O)C.C[C@@H](C(=O)O)O.O |

Canonical SMILES |

CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)NCCCNCCCCN)C)O)C)OS(=O)(=O)O.CC(C(=O)O)O.O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.